molecular formula C20H19N B15051776 (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine

(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine

Cat. No.: B15051776
M. Wt: 273.4 g/mol
InChI Key: LWYGKPGNUHCTCL-OAHLLOKOSA-N
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Description

(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 1-naphthaldehyde and 1-phenylethylamine under acidic or basic conditions can yield the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups, and other electrophiles.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.

Biology

In biological research, this compound has been studied for its potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals and inhibit cancer cell proliferation has been demonstrated in various in vitro studies .

Medicine

The compound’s anticancer properties have led to investigations into its potential use in chemotherapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow it to impart vibrant colors to various materials.

Mechanism of Action

The mechanism by which (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative damage. In its anticancer role, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine: A structural isomer with similar properties but different spatial arrangement.

    N-(1-(Naphthalen-1-yl)ethylidene)aniline: Another Schiff base with a similar naphthalene moiety but different amine component.

Uniqueness

(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[(1R)-1-phenylethyl]ethanimine

InChI

InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m1/s1

InChI Key

LWYGKPGNUHCTCL-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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